molecular formula C15H20O2 B057007 6-Deoxyilludin M CAS No. 112953-12-5

6-Deoxyilludin M

Cat. No. B057007
M. Wt: 232.32 g/mol
InChI Key: YHXLWSXPTJEXBW-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Deoxyilludin M is a natural product derived from the fungus Illudins. It has gained attention due to its potential anticancer properties.

Scientific Research Applications

Antitumor Antibiotic Properties

6-Deoxyilludin M, discovered through fermentation and isolation processes, has been identified as a new antitumor antibiotic (Hara, Yoshida, Morimoto, & Nakano, 1987). Its structural identification and the co-production of 6-deoxyilludin S suggest potential applications in cancer research and treatment.

Biochemical Analysis in Polyketide Synthases

The study of 6-Deoxyerythronolide B synthase (DEBS), responsible for biosynthesis of the antibiotic erythromycin, involves 6-Deoxyilludin M-related compounds (Wu, Cane, & Khosla, 2002). This research is pivotal in understanding the assembly-line fashion of polyketide synthases, offering insights into protein engineering and the creation of novel pharmaceutical compounds.

Nucleosome Positioning and Gene Expression

A study on N6-methyldeoxyadenosine, a DNA modification, revealed its significant presence in the genome of Chlamydomonas, indicating potential regulatory roles in eukaryotic gene expression (Fu et al., 2015). This discovery highlights the broader implications of 6-deoxy-based compounds in the field of genetics and molecular biology.

Engineering of Macrolactone Biosynthesis

Research into the engineered biosynthesis of macrolactones using the entire 6-deoxyerythronolide B synthase in a heterologous host demonstrates the potential for rapid structural manipulation of modular polyketide synthases (Kao, Katz, & Khosla, 1994). This area of study is critical for the development of new antibiotics and other polyketide-based therapeutics.

Biosynthesis of Polyketide Precursors

The biosynthesis of 6-deoxyerythronolide B, a precursor to erythromycin, has been successfully localized to the chromosome of Escherichia coli (Wang & Pfeifer, 2008). This advancement in metabolic engineering paves the way for more efficient and scalable production of complex natural products, including those derived from 6-deoxyilludin M.

properties

CAS RN

112953-12-5

Product Name

6-Deoxyilludin M

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(5R)-5-hydroxy-2,2,5,7-tetramethylspiro[1H-indene-6,1'-cyclopropane]-4-one

InChI

InChI=1S/C15H20O2/c1-9-10-7-13(2,3)8-11(10)12(16)14(4,17)15(9)5-6-15/h8,17H,5-7H2,1-4H3/t14-/m0/s1

InChI Key

YHXLWSXPTJEXBW-AWEZNQCLSA-N

Isomeric SMILES

CC1=C2CC(C=C2C(=O)[C@](C13CC3)(C)O)(C)C

SMILES

CC1=C2CC(C=C2C(=O)C(C13CC3)(C)O)(C)C

Canonical SMILES

CC1=C2CC(C=C2C(=O)C(C13CC3)(C)O)(C)C

synonyms

6-deoxyilludin M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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